molecular formula C15H19NO2 B14810183 ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate CAS No. 7357-49-5

ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate

Cat. No.: B14810183
CAS No.: 7357-49-5
M. Wt: 245.32 g/mol
InChI Key: GFDBFMJBAWLKJL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, which is substituted with ethyl acetate and three methyl groups at positions 2, 5, and 7. The presence of these substituents imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions, followed by cyclization to form the indole ring. For this specific compound, the starting materials would include 2,5,7-trimethylindole and ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.

    Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

Ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission. Additionally, the compound may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

7357-49-5

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 2-(2,5,7-trimethyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C15H19NO2/c1-5-18-14(17)8-12-11(4)16-15-10(3)6-9(2)7-13(12)15/h6-7,16H,5,8H2,1-4H3

InChI Key

GFDBFMJBAWLKJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NC2=C(C=C(C=C12)C)C)C

Origin of Product

United States

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